
1,5,5-Trimethyl-3-(2-phenylethenyl)imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5,5-Trimethyl-3-(2-phenylethenyl)imidazolidine-2,4-dione is an organic compound characterized by its unique structure and properties. It belongs to the class of imidazolidine-2,4-diones, which are known for their diverse applications in various fields, including chemistry, biology, and industry .
Métodos De Preparación
The synthesis of 1,5,5-Trimethyl-3-(2-phenylethenyl)imidazolidine-2,4-dione typically involves the reaction of appropriate precursors under specific conditions. One common method includes the reaction of 1,5,5-trimethylimidazolidine-2,4-dione with a phenylethenyl derivative in the presence of a suitable catalyst. The reaction conditions often involve controlled temperatures and pressures to ensure the desired product is obtained with high purity .
Análisis De Reacciones Químicas
1,5,5-Trimethyl-3-(2-phenylethenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Aplicaciones Científicas De Investigación
1,5,5-Trimethyl-3-(2-phenylethenyl)imidazolidine-2,4-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,5,5-Trimethyl-3-(2-phenylethenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
1,5,5-Trimethyl-3-(2-phenylethenyl)imidazolidine-2,4-dione can be compared with other imidazolidine-2,4-diones, such as:
5,5-Dimethyl-2,4-imidazolidinedione: Known for its use in pharmaceuticals.
1,3-Dimethyl-2,4-imidazolidinedione: Used in the synthesis of various organic compounds.
These comparisons highlight the unique structural features and applications of this compound, making it a valuable compound in scientific research and industry.
Propiedades
Número CAS |
919083-02-6 |
|---|---|
Fórmula molecular |
C14H16N2O2 |
Peso molecular |
244.29 g/mol |
Nombre IUPAC |
1,5,5-trimethyl-3-(2-phenylethenyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C14H16N2O2/c1-14(2)12(17)16(13(18)15(14)3)10-9-11-7-5-4-6-8-11/h4-10H,1-3H3 |
Clave InChI |
URVAFIVDVKVAEW-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=O)N(C(=O)N1C)C=CC2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-[(3,4,5-trimethoxyphenyl)carbonyl]piperidine-4-carboxamide](/img/structure/B12619179.png)
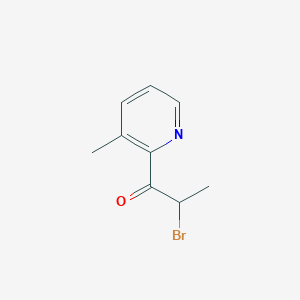
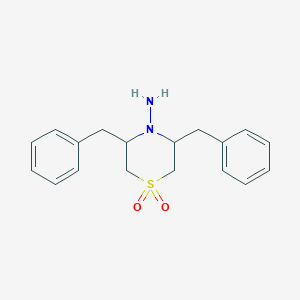
![1-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-methyl-1H-benzimidazol-5-yl)-3-phenylthiourea](/img/structure/B12619193.png)
![Methyl 4-[(2-methoxyethyl)(methyl)carbamoyl]benzoate](/img/structure/B12619201.png)
![4-[(4-Methoxyphenyl)methyl]piperidine-1-carboxylic acid](/img/structure/B12619220.png)
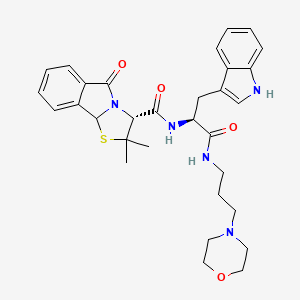
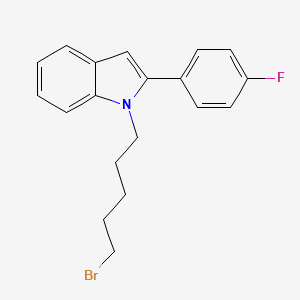
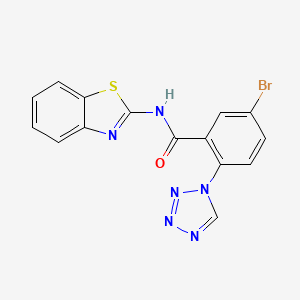

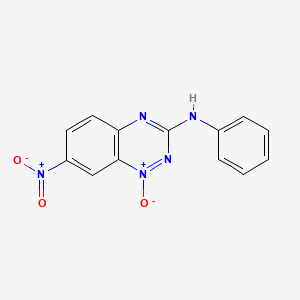
![N-[(2S)-1,3-Dihydroxynonan-2-yl]-3-methylbutanamide](/img/structure/B12619256.png)
![(11S,12R,16S)-N-(2-chloro-5-nitrophenyl)-14-(4-fluorophenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B12619262.png)

